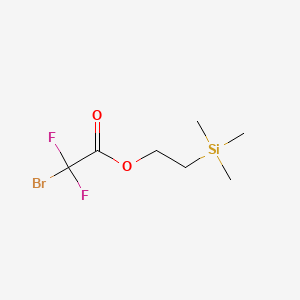
2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate is a chemical compound with the molecular formula C7H13BrF2O2Si. It is a derivative of ethyl bromodifluoroacetate, where the ethyl group is replaced by a 2-(trimethylsilyl)ethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate typically involves the reaction of ethyl bromodifluoroacetate with 2-(trimethylsilyl)ethanol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is carefully controlled to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different products.
Oxidation Reactions: It can undergo oxidation to form new compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide or potassium fluoride in solvents like acetone or dimethyl sulfoxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield 2-(Trimethylsilyl)ethyl 2-iodo-2,2-difluoroacetate, while reduction with lithium aluminum hydride can produce 2-(Trimethylsilyl)ethyl 2,2-difluoroethanol.
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of difluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anticancer and antiviral drugs.
Industry: The compound is used in the production of high-performance materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate involves its ability to act as a source of difluoromethyl groups in chemical reactions. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile, leading to the formation of new carbon-fluorine bonds. This property is exploited in the synthesis of various difluorinated compounds.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl bromodifluoroacetate: Similar structure but with an ethyl group instead of a 2-(trimethylsilyl)ethyl group.
Methyl bromodifluoroacetate: Contains a methyl group instead of a 2-(trimethylsilyl)ethyl group.
2-(Trimethylsilyl)ethyl 2-iodo-2,2-difluoroacetate: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness
2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate is unique due to the presence of the 2-(trimethylsilyl)ethyl group, which imparts different reactivity and properties compared to its analogs. This group can enhance the compound’s stability and solubility in organic solvents, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C7H13BrF2O2Si |
|---|---|
Peso molecular |
275.16 g/mol |
Nombre IUPAC |
2-trimethylsilylethyl 2-bromo-2,2-difluoroacetate |
InChI |
InChI=1S/C7H13BrF2O2Si/c1-13(2,3)5-4-12-6(11)7(8,9)10/h4-5H2,1-3H3 |
Clave InChI |
XFXDBRXWDJOHMX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOC(=O)C(F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120404.png)
![Sodium;1-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-olate](/img/structure/B14120405.png)
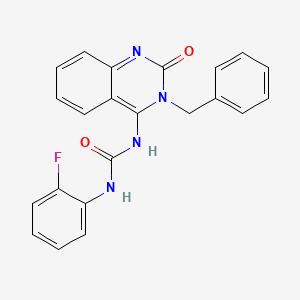
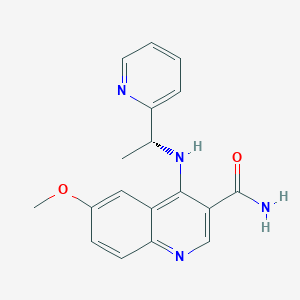
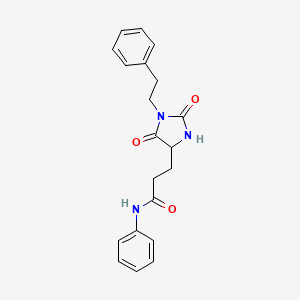
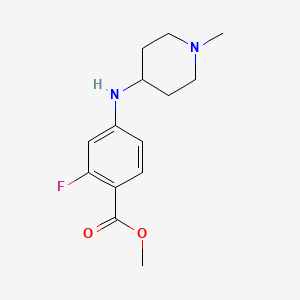
![2-[[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one](/img/structure/B14120461.png)


![2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14120480.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-1-naphthamide](/img/structure/B14120483.png)
![Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14120493.png)
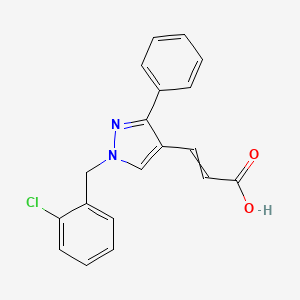
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14120507.png)
